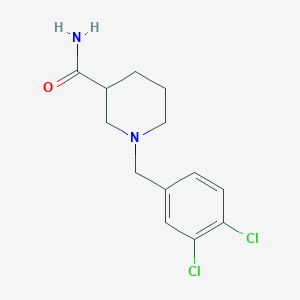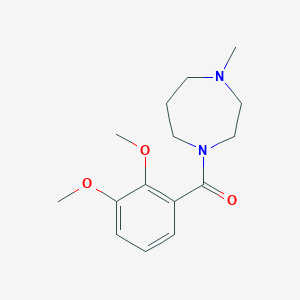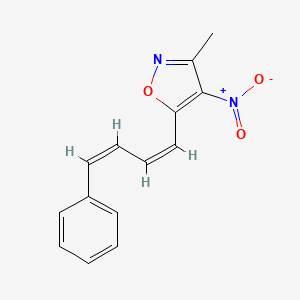
1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide, also known as DCPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide involves the modulation of the activity of ion channels that are involved in the regulation of neuronal excitability. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound can reduce neuronal excitability and prevent the occurrence of seizures and neuropathic pain.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which can reduce the excitability of neurons. Physiologically, this compound has been shown to have anticonvulsant and analgesic effects, which can be attributed to its ability to reduce neuronal excitability.
実験室実験の利点と制限
1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been shown to have good selectivity and potency for its target ion channels. However, this compound also has some limitations for lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness as a drug candidate. Additionally, it has not been extensively studied for its toxicity and safety profiles, which can limit its potential applications in clinical settings.
将来の方向性
There are several future directions for the study of 1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as epilepsy, neuropathic pain, and anxiety. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to elucidate the toxicity and safety profiles of this compound, which can inform its potential applications in clinical settings.
合成法
1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide can be synthesized through a multi-step process starting from 3,4-dichlorobenzyl chloride and piperidine. The first step involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base to yield 1-(3,4-dichlorobenzyl)piperidine. The second step involves the reaction of 1-(3,4-dichlorobenzyl)piperidine with phosgene to form 1-(3,4-dichlorobenzyl)-3-piperidinecarbonyl chloride. The final step involves the reaction of 1-(3,4-dichlorobenzyl)-3-piperidinecarbonyl chloride with ammonia to yield this compound.
科学的研究の応用
1-(3,4-dichlorobenzyl)-3-piperidinecarboxamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of ion channels that are involved in the regulation of neuronal excitability. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as epilepsy, neuropathic pain, and anxiety. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-4-3-9(6-12(11)15)7-17-5-1-2-10(8-17)13(16)18/h3-4,6,10H,1-2,5,7-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDQZGGUVJXHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5349776.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5349814.png)

![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5349835.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5349843.png)
![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)